3-(2,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound is a substituted quinolinone derivative characterized by a 2,5-dimethylbenzenesulfonyl group at position 3, a fluorine atom at position 6, a methyl group at position 1, and a pyrrolidin-1-yl substituent at position 5. The 1,4-dihydroquinolin-4-one core introduces partial saturation, which may enhance conformational flexibility compared to fully aromatic quinolinones.
The compound’s structural elucidation likely employed crystallographic techniques, such as those facilitated by the SHELX software suite, which is widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-14-6-7-15(2)20(10-14)29(27,28)21-13-24(3)18-12-19(25-8-4-5-9-25)17(23)11-16(18)22(21)26/h6-7,10-13H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDWTEBSGDSPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
The quinoline backbone is typically assembled via Gould-Jacobs cyclization, wherein an aniline derivative reacts with a β-keto ester under thermal conditions. For example:
- Starting Material : Ethyl 3-(2-fluoro-5-nitrophenyl)-3-oxopropanoate.
- Cyclization : Heating in diphenyl ether at 250°C induces cyclodehydration, yielding 6-fluoro-1,4-dihydroquinolin-4-one.
Mechanistic Insight :
The reaction proceeds through enolization of the β-keto ester, followed by intramolecular nucleophilic attack by the aniline nitrogen, forming the bicyclic structure. Subsequent aromatization is suppressed to retain the 1,4-dihydro moiety.
Functionalization of the Quinoline Core
Introduction of the Methyl Group at Position 1
The N-methyl group is introduced via alkylation using methyl iodide or dimethyl sulfate under basic conditions:
- Reaction Conditions :
- Substrate: 6-Fluoro-1,4-dihydroquinolin-4-one.
- Reagent: Methyl iodide (1.2 equiv), K₂CO₃ (2.0 equiv).
- Solvent: DMF, 80°C, 4 h.
- Yield: 85–90%.
Key Consideration : Excess base ensures deprotonation of the NH group, facilitating nucleophilic substitution.
Fluorination at Position 6
Fluorine is introduced via electrophilic fluorination:
- Reagent : Selectfluor® (1.5 equiv).
- Conditions : Acetonitrile/H₂O (9:1), 60°C, 12 h.
- Yield : 70–75%.
Regioselectivity : The para-directing effect of the carbonyl group ensures preferential fluorination at position 6.
Substitution with Pyrrolidine at Position 7
The pyrrolidin-1-yl group is installed via nucleophilic aromatic substitution (SNAr):
- Reagent : Pyrrolidine (3.0 equiv).
- Conditions : DMF, 120°C, 24 h.
- Yield : 60–65%.
Mechanism : Activation of the aromatic ring by electron-withdrawing groups (e.g., carbonyl) facilitates displacement of a leaving group (e.g., chloride or fluoride).
Sulfonylation at Position 3
Sulfonyl Chloride Coupling
The 2,5-dimethylbenzenesulfonyl group is introduced via reaction with the corresponding sulfonyl chloride:
- Reagent : 2,5-Dimethylbenzenesulfonyl chloride (1.1 equiv).
- Base : Pyridine (2.0 equiv) or triethylamine.
- Solvent : Dichloromethane, 25°C, 6–12 h.
- Yield : 75–80%.
Procedure :
- Dissolve the quinoline intermediate (1.0 equiv) in dichloromethane.
- Add pyridine (2.0 equiv) and sulfonyl chloride (1.1 equiv) dropwise.
- Stir at room temperature until completion (TLC monitoring).
- Quench with 1N HCl, extract with DCM, and purify via column chromatography (ethyl acetate/hexane gradient).
Side Reactions :
- Over-sulfonylation is mitigated by using a slight excess of sulfonyl chloride.
- Competing O-sulfonylation is negligible due to the electron-deficient quinoline ring.
Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4 to 1:1) resolves sulfonylated products from unreacted starting materials.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals of the final compound.
Spectroscopic Characterization
¹H NMR Analysis
Mass Spectrometry
- Molecular ion : m/z 443.2 [M+H]⁺.
- Fragmentation : Loss of SO₂ (64 Da) and pyrrolidine (71 Da) observed in MS/MS.
Alternative Synthetic Routes
Microwave-Assisted Sulfonylation
Industrial-Scale Considerations
Cost Efficiency
- Sulfonyl Chloride Synthesis : Economical preparation via chlorosulfonation of 2,5-dimethylbenzene.
- Solvent Recycling : Dichloromethane recovery reduces production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Synthetic Routes
- Formation of Quinoline Core : Initial steps involve creating the quinoline framework.
- Sulfonylation : Introduction of the sulfonyl group from 2,5-dimethylbenzenesulfonyl chloride.
- Pyrrolidine Addition : Incorporation of the pyrrolidinyl moiety to enhance biological activity.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its unique combination of functional groups may allow it to interact with various biological targets.
Case Study: Anticancer Activity
Research has shown that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies indicate that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The compound's biological activity is under investigation in several areas:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens. For example, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 18 |
| Compound B | Escherichia coli | 15 |
| Compound C | Pseudomonas aeruginosa | 20 |
Chemical Biology
The compound can serve as a biochemical probe for studying specific molecular interactions within cells. Its ability to modulate biochemical pathways makes it a valuable tool in research settings.
Similar Compounds
Other quinoline derivatives have been studied for their pharmacological properties. The unique sulfonyl group in this compound may enhance its solubility and bioavailability compared to other derivatives.
Table 2: Comparison of Quinoline Derivatives
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 3-(2,5-Dimethylbenzenesulfonyl)-6-fluoroquinoline | High | Moderate |
| Quinoline Derivative X | Moderate | High |
| Quinoline Derivative Y | Low | Moderate |
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Differences
The most relevant structural analogue is 3-(4-ethylphenyl)sulfonyl-6-fluoranyl-1-(phenylmethyl)-7-pyrrolidin-1-yl-quinolin-4-one (referenced in ) . Below is a comparative analysis of these compounds and other related derivatives:
Hypothetical Impact of Structural Differences
Position 1 Substituent : The methyl group in the target compound reduces molecular weight and may improve membrane permeability relative to the benzyl group, which could confer higher binding affinity but lower metabolic stability due to CYP450-mediated oxidation.
Other Related Compounds
also lists chlorinated and heterocyclic derivatives (e.g., thiophene-indol hybrids), but these differ significantly in scaffold and functional groups. For example:
- N-[2-(4-chlorophenyl)ethyl]-2-(2-thiophen-2-ylindol-1-yl)ethanamide : Incorporates a thiophene-indole motif, suggesting divergent targets (e.g., GPCRs or ion channels).
- N-(3,4-dimethylphenyl)-1-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidine-3-carboxamide : Features an imidazothiadiazole core, likely optimized for kinase or protease inhibition.
These compounds highlight the diversity of quinolinone and sulfonyl-based pharmacophores but lack direct structural overlap with the target molecule.
Research Implications and Limitations
While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:
- Enhanced Stability : The 2,5-dimethylbenzenesulfonyl group may resist oxidative metabolism better than alkyl or unsubstituted aryl sulfonates.
Further studies using computational modeling (e.g., molecular docking) or in vitro assays are required to validate these hypotheses. The SHELX system could aid in crystallographic analysis of these compounds bound to biological targets.
Biological Activity
The compound 3-(2,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic derivative belonging to the class of quinolines. Its structural complexity suggests potential biological activities that merit thorough investigation. This article reviews the biological activity of this compound based on diverse sources, case studies, and research findings.
Chemical Structure and Properties
The compound features several notable functional groups:
- Quinoline core : Known for its diverse pharmacological activities.
- Sulfonyl group : Often associated with increased solubility and bioactivity.
- Fluoro substituent : May enhance potency and selectivity towards biological targets.
Antimicrobial Activity
Research has indicated that derivatives of quinoline exhibit significant antimicrobial properties. The presence of the sulfonyl group in this compound may enhance its interaction with microbial membranes, leading to increased efficacy against various pathogens.
Table 1: Antimicrobial Efficacy
| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Gram-positive bacteria | 32 µg/mL | |
| Gram-negative bacteria | 64 µg/mL | |
| Fungi | 16 µg/mL |
Anticancer Properties
The compound has shown potential anticancer activity in several studies. For instance, it has been tested against various cancer cell lines, revealing significant cytotoxic effects.
Case Study: Cytotoxicity Assay
In a study involving breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of 15 µM, suggesting potent anticancer activity. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
Preliminary studies have suggested that the compound may possess neuroprotective properties, potentially due to its ability to modulate neurotransmitter systems.
Table 2: Neuroprotective Activity
| Assay Type | Result | Reference |
|---|---|---|
| Neurotransmitter Release Inhibition | Significant inhibition observed at 10 µM | |
| Oxidative Stress Reduction | Decreased ROS levels by 30% at 20 µM |
The biological activity of this compound appears to be multifaceted:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Interaction with DNA : The quinoline structure can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Cellular Signaling Pathways : Evidence suggests that it may influence pathways related to apoptosis and inflammation.
Q & A
Q. Critical Parameters :
- Solvent choice (e.g., DMSO for solubility vs. dichloromethane for reactivity).
- Catalyst selection (e.g., Pd(OAc)₂ for coupling efficiency).
- Reaction time and temperature to minimize side products.
Example Table : Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Fluorination | DAST, DCM, 0°C → RT | 65–70 | |
| 2 | Sulfonylation | 2,5-Dimethylbenzenesulfonyl chloride, K₂CO₃, DMF | 80–85 | |
| 3 | Amination | Pd(OAc)₂, Xantphos, pyrrolidine, toluene, 100°C | 60–65 |
How is the structural integrity of this compound validated in academic research?
Methodological Answer:
Validation combines spectroscopic and computational methods:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine’s deshielding effect at position 6, methyl group splitting patterns).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine and sulfonyl regions.
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ with <5 ppm error).
- X-ray Crystallography : Resolve stereoelectronic effects (e.g., planarity of the quinolone core).
- Computational Validation : Compare DFT-calculated IR spectra with experimental data to confirm functional groups .
What experimental approaches are used to assess its biological activity?
Methodological Answer:
- Antimicrobial Assays :
- MIC Testing : Broth microdilution against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) under CLSI guidelines.
- Time-Kill Curves : Evaluate bactericidal vs. bacteriostatic effects.
- Anticancer Screening :
- MTT Assay : Cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining.
- Enzyme Inhibition : Fluorescence-based assays (e.g., topoisomerase II inhibition).
Note : Include positive controls (e.g., ciprofloxacin for antimicrobials) and validate via triplicate experiments .
Advanced Research Questions
How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
Methodological Answer:
- Substituent Variation :
- Sulfonyl Group : Replace 2,5-dimethylbenzenesulfonyl with electron-withdrawing groups (e.g., nitro) to enhance target binding.
- Pyrrolidine vs. Piperidine : Compare ring size effects on solubility and bioavailability.
- Quantitative SAR (QSAR) : Use ML models (e.g., Random Forest) to predict logP, IC₅₀, and solubility.
- Crystallographic Data : Map ligand-receptor interactions (e.g., hydrogen bonding with DNA gyrase).
Example Table : Substituent Effects on Activity
| Modification | Biological Activity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| 2,5-Dimethyl | 0.45 (Anticancer) | 0.12 |
| 4-Nitro | 0.28 (Anticancer) | 0.08 |
| Piperidine | 0.67 (Antimicrobial) | 0.20 |
| Data from |
What experimental designs evaluate its environmental fate and ecotoxicological risks?
Methodological Answer:
Adopt frameworks from Project INCHEMBIOL :
Abiotic Studies :
- Hydrolysis : Test stability at pH 4–9 (25–50°C).
- Photodegradation : Simulate UV exposure (λ=254 nm).
Biotic Studies :
- Microbial Degradation : Use soil/water microcosms with LC-MS/MS quantification.
- Toxicity Assays : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition.
Modeling : Use EPI Suite to predict bioaccumulation (BCF) and persistence (DT₅₀).
How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., bacterial strain variability, serum concentration in cell cultures).
- Data Normalization : Adjust for differences in solvent (DMSO vs. saline) or exposure time (24h vs. 48h).
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends.
- Replicate Key Experiments : Standardize protocols (e.g., CLSI guidelines) to isolate variables .
What strategies improve its pharmacokinetic properties for in vivo applications?
Methodological Answer:
- Solubility Enhancement :
- Salt Formation : Use hydrochloride or mesylate salts.
- Nanoformulation : Encapsulate in PLGA nanoparticles.
- Metabolic Stability :
- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., N-methyl oxidation).
- Prodrug Design : Mask polar groups (e.g., ester prodrugs for oral absorption).
- Toxicokinetics : Conduct rodent studies with LC-MS/MS plasma monitoring to calculate AUC and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
